N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H13N5O2S and its molecular weight is 327.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the histone lysine methyltransferase ezh2 , which plays a key role in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
Similar compounds have been found to decrease global h3k27me3 in certain lymphoma cells in a concentration- and time-dependent manner . This suggests that the compound may interact with its targets to alter their function, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of ezh2 can affect various pathways related to cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar compounds have been found to have improved solubility compared to other ezh2 inhibitors , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to cause cell arrest in the g0/g1 phase , indicating potential anti-proliferative effects.
Properties
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-14-7-9-5-10(2-4-11(9)17-18-14)16-15(22)8-1-3-12-13(6-8)20-23-19-12/h1,3,6-7,10H,2,4-5H2,(H,16,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNACYFQFRODZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.